N-BOC-(2-Methoxypyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methoxypyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOVCGRSZYELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Boc 2 Methoxypyridin 4 Yl Methanamine
Synthesis of the Core (2-Methoxypyridin-4-yl)methanamine (B136530) Precursor
The synthesis of the unprotected amine, (2-Methoxypyridin-4-yl)methanamine, is a critical first stage. This can be achieved either by functionalizing a pre-existing pyridine (B92270) ring or by constructing the heterocyclic ring system from acyclic precursors.
A primary and direct route to (2-Methoxypyridin-4-yl)methanamine involves the reduction of 2-methoxy-4-cyanopyridine. The cyano group serves as a stable precursor to the aminomethyl functionality. The synthesis of this nitrile intermediate can be accomplished via nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine (B57802) with sodium methoxide. prepchem.com
Once the 2-methoxy-4-cyanopyridine is obtained, its reduction to the corresponding primary amine is typically achieved through catalytic hydrogenation. This transformation employs various catalytic systems, with common catalysts including palladium, platinum, or Raney Nickel. The reaction is carried out under a hydrogen atmosphere, often in a solvent such as methanol (B129727) or ethanol.
Alternatively, electrochemical reduction methods offer a different approach for converting cyanopyridines to their corresponding aminomethylpyridines. google.com These methods can provide advantages in terms of reagent handling and process control. For instance, the reduction can be performed in an ion-exchange membrane-divided flow cell at a specific cathode, such as lead dioxide, in an acidic aqueous medium. google.com
The formation of the aminomethyl group on a pre-existing 2-methoxypyridine (B126380) scaffold is effectively accomplished via the nitrile reduction pathway described above. This represents a late-stage functionalization approach.
Conversely, constructing the pyridine ring with the necessary substituents already incorporated is a powerful strategy in heterocyclic chemistry. acsgcipr.org Several classic and modern methods are available for this purpose:
Condensation Reactions : Methods like the Hantzsch pyridine synthesis involve the condensation of aldehydes, ammonia, and two equivalents of a 1,3-dicarbonyl compound. acsgcipr.orgbaranlab.org Modifications to this approach allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
Cycloaddition Reactions : Transition-metal-catalyzed [2+2+2] cycloadditions have emerged as a sophisticated method for assembling highly substituted pyridine rings. researchgate.netacs.org This approach typically involves the reaction of nitriles with two alkyne molecules, catalyzed by metals such as cobalt or rhodium, offering a high degree of modularity and control over the final substitution pattern. researchgate.netnih.gov
BOC Protection Strategies for (2-Methoxypyridin-4-yl)methanamine
The protection of the primary amine in (2-Methoxypyridin-4-yl)methanamine as a tert-butyloxycarbonyl (BOC) carbamate (B1207046) is a crucial step to modulate its reactivity for subsequent transformations. researchgate.net The BOC group is stable under a wide range of conditions but can be readily removed under acidic conditions. fishersci.co.uk
The N-tert-butoxycarbonylation of primary amines is a well-established and generally high-yielding reaction. fishersci.co.uk The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). Optimization of the reaction involves fine-tuning several parameters to maximize yield and purity.
Key reaction conditions include:
Base : A base is typically used to neutralize the acidic byproduct and to facilitate the reaction. Common choices include triethylamine (B128534) (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk
Solvent : The reaction is flexible in terms of solvent choice. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), methanol, and biphasic systems are frequently employed. fishersci.co.uk Catalyst-free systems using water-acetone mixtures have also been developed as an environmentally friendly alternative. nih.gov
Temperature : The protection is usually carried out at room temperature or with gentle heating (e.g., 40-55°C), leading to fast conversions. fishersci.co.ukwordpress.com
Stoichiometry : A slight excess of Boc₂O (e.g., 1.2-1.6 equivalents) is often used to ensure complete conversion of the starting amine. wordpress.comnih.gov
A patent describes a specific method for the BOC protection of aminopyridines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT) in the presence of a base, achieving yields of 80-90% at room temperature. google.com
| Reagent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol/Water | 55°C | >90% wordpress.com |
| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water/Acetone | Room Temperature | High nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Chloroform/Water | Reflux | High fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | EDCI/HOBT/TEA | Tetrahydrofuran (THF) | Room Temperature | 80-90% nih.govgoogle.com |
Transitioning the BOC protection from a laboratory to a larger scale requires consideration of practical factors to maintain high yield and purity while ensuring efficiency and safety.
Purification : On a large scale, avoiding column chromatography is often desirable. One reported strategy involves the sublimation of excess Boc₂O under high vacuum, allowing the product to be used without further purification. wordpress.com
Workup : Simple extractive workups are common. rsc.org Using eco-friendly solvent systems, such as water-acetone, can simplify waste management and improve the process's environmental footprint. nih.gov
Telescoping Processes : Combining multiple synthetic steps into a one-pot or "telescoped" procedure minimizes intermediate isolation and purification steps, which is highly advantageous for large-scale synthesis. nih.govunimi.it A tandem direct reductive amination followed by N-BOC protection is an example of such an efficient one-pot process. nih.gov
Reagent Choice : Using readily available and cost-effective reagents is crucial for economic viability on a larger scale. The widespread availability and stability of Boc₂O make it ideal for this purpose.
Derivatization Approaches of N-BOC-(2-Methoxypyridin-4-yl)methanamine
With the primary amine protected, the this compound scaffold is primed for further functionalization. The BOC group enhances the nucleophilicity of the carbamate nitrogen upon deprotonation, enabling reactions that would otherwise be difficult. nih.govresearchgate.net
A prominent derivatization strategy is the N-alkylation of the protected amine. researchgate.net This process typically involves:
Deprotonation : The N-H proton of the BOC-carbamate is removed using a strong base, such as sodium hydride (NaH) or an electrochemically generated base like the acetonitrile (B52724) anion. nih.govresearchgate.net This deprotonation is highly selective for the amine nitrogen over the pyridine ring nitrogen.
Alkylation : The resulting anion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides (e.g., benzyl (B1604629) bromide, octyl bromide), to form an N-alkylated, N-BOC protected product. nih.govresearchgate.net
Deprotection : The BOC group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, if desired. nih.gov
This methodology provides a reliable route to N-substituted (2-Methoxypyridin-4-yl)methanamine derivatives, which are valuable intermediates in medicinal chemistry. nih.govgoogle.com
| Base for Deprotonation | Alkylating Agent (R-X) | General Product Structure |
|---|---|---|
| Sodium Hydride (NaH) | Benzyl Bromide | N-BOC, N-benzyl-(2-methoxypyridin-4-yl)methanamine |
| t-BuOK | Octyl Bromide | N-BOC, N-octyl-(2-methoxypyridin-4-yl)methanamine |
| Electrogenerated Acetonitrile Anion | Ethyl Bromide | N-BOC, N-ethyl-(2-methoxypyridin-4-yl)methanamine |
N-Alkylation and N-Acylation Reactions for Analog Generation
N-alkylation and N-acylation of the primary amine in this compound serve as fundamental strategies for generating a diverse library of analogs. These reactions are typically straightforward and allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
N-Alkylation: The tert-butoxycarbonyl (BOC) protecting group on the amine is stable under various conditions, yet the nitrogen can be deprotonated with a suitable base to facilitate alkylation. While direct alkylation can be challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen, methods have been developed for analogous systems that can be applied here. One such method involves the use of an electrogenerated acetonitrile anion as a base under mild conditions. nih.gov This technique has been shown to be highly effective for the N-alkylation of N-Boc-protected 4-aminopyridines, yielding mono-alkylated products in high yields. nih.gov The reaction proceeds by deprotonation of the BOC-protected amine, followed by the addition of an alkylating agent, such as an alkyl halide. nih.gov
A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and functionalized halides, to introduce different lipophilic or functional groups. The general reaction scheme is presented below:
Step 1: Deprotonation: The N-BOC protected amine is treated with a strong, non-nucleophilic base to generate the corresponding anion.
Step 2: Alkylation: The anion is then reacted with an alkylating agent (R-X, where X is a leaving group like Br, I, or OTs) to form the N-alkylated product.
| Base | Alkylating Agent | Solvent | Temperature | Yield | Reference |
| Electrogenerated -CH2CN | Alkyl Halides | MeCN | Room Temp. | High | nih.gov |
| NaH | Alkyl Halides | DMF | 0 °C - Room Temp. | Moderate to High | nih.gov |
| t-BuOK | Alkyl Halides | THF | Room Temp. | Moderate to High | nih.gov |
N-Acylation: N-acylation introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is readily achieved by reacting this compound with an acylating agent in the presence of a base. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or pyridine to neutralize the acid byproduct. reddit.com
The choice of acylating agent allows for the introduction of a vast range of functionalities, from simple aliphatic chains to complex aromatic and heterocyclic systems. This versatility is crucial for the generation of analogs with diverse physicochemical properties. researchgate.net
| Acylating Agent | Base | Solvent | Key Features | Reference |
| Acyl Chlorides | Triethylamine, Pyridine | Dichloromethane | Readily available, highly reactive | reddit.com |
| Acid Anhydrides | Triethylamine, DMAP | Dichloromethane | Milder conditions, good yields | researchgate.net |
| Carboxylic Acids | Coupling reagents (e.g., HATU, HBTU) | DMF, DCM | Mild conditions, suitable for sensitive substrates | researchgate.net |
Modifications at the Pyridine Ring System for Structural Diversity
The pyridine ring of this compound offers multiple sites for modification, enabling the synthesis of structurally diverse analogs. The electronic nature of the pyridine ring, influenced by the nitrogen atom and the methoxy (B1213986) group, dictates its reactivity towards various transformations.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. pearson.com However, the presence of the electron-donating methoxy group at the 2-position activates the ring towards electrophilic attack, primarily directing substitution to the 3- and 5-positions. brainly.comchegg.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can potentially be employed to introduce substituents at these positions, although harsh conditions may be required which could affect the BOC-protecting group. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comechemi.com While the target molecule has a methoxy group at the 2-position and the aminomethyl side chain at the 4-position, it is conceivable that under specific conditions, the methoxy group could be displaced by a strong nucleophile. youtube.comntu.edu.sg Additionally, if a good leaving group, such as a halogen, were introduced at the 3- or 5-position, it could be displaced by various nucleophiles to further functionalize the ring.
| Reaction Type | Position of Attack | Activating/Directing Group | Potential Reagents | Reference |
| Electrophilic Aromatic Substitution | 3- and 5-positions | 2-Methoxy group (activating) | HNO3/H2SO4, Br2/FeBr3 | brainly.comrsc.org |
| Nucleophilic Aromatic Substitution | 2-position | Pyridine Nitrogen (activating) | Strong nucleophiles (e.g., NaNH2, R-Li) | stackexchange.comntu.edu.sg |
Functional Group Interconversions and Coupling Reactions
Further diversification of this compound analogs can be achieved through functional group interconversions and various coupling reactions on the pyridine ring.
Functional Group Interconversions: The methoxy group at the 2-position can be a handle for further modifications. For instance, cleavage of the methyl ether would yield the corresponding 2-pyridone derivative. This transformation can be achieved using reagents like boron tribromide (BBr3) or strong acids. The resulting pyridone can then be subjected to a different set of reactions. The primary amine, after deprotection of the BOC group, can be converted into other functionalities such as amides, sulfonamides, or secondary/tertiary amines through reductive amination. vanderbilt.edu
Coupling Reactions: Modern cross-coupling reactions provide powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogen atom would first need to be introduced onto the pyridine ring, typically at the 3- or 5-position via electrophilic halogenation. This halogenated intermediate can then participate in reactions such as Suzuki, Stille, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups. researchgate.netorganic-chemistry.org Nickel-catalyzed reductive coupling reactions have also been shown to be effective for the alkylation of bromopyridines. organic-chemistry.org
| Reaction | Substrate Requirement | Reagents | Introduced Group | Reference |
| Suzuki Coupling | Halogenated pyridine | Arylboronic acid, Pd catalyst, base | Aryl | researchgate.net |
| Stille Coupling | Halogenated pyridine | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl | pearson.com |
| Sonogashira Coupling | Halogenated pyridine | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | pearson.com |
| Buchwald-Hartwig Amination | Halogenated pyridine | Amine, Pd catalyst, base | Amino | nih.gov |
Stereoselective Synthetic Routes to Enantiopure Analogues
The development of stereoselective synthetic routes is crucial when the biological target has a chiral binding pocket. For analogs of this compound where a stereocenter is introduced, for example by N-alkylation with a chiral electrophile or by modification of the side chain, obtaining enantiomerically pure compounds is essential.
One approach involves the use of chiral starting materials. For instance, if the aminomethyl side chain were to be constructed from a chiral amino acid, the stereochemistry would be set from the beginning.
Alternatively, asymmetric synthesis methodologies can be employed. For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 4-cyanopyridine, could lead to the chiral aminomethylpyridine. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been successfully used to synthesize chiral pyridine-containing ligands with high enantioselectivity. nih.gov Similar strategies could be adapted for the synthesis of chiral analogs of the target compound.
Another strategy is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, which has been shown to produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov This could be a viable route if a suitable alkenylpyridine precursor can be synthesized.
| Strategy | Description | Key Features | Reference |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Stereochemistry is pre-defined. | N/A |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Can provide high enantiomeric excess. | nih.govnih.gov |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be achieved by various methods, including chiral chromatography. | N/A |
N Boc 2 Methoxypyridin 4 Yl Methanamine As an Intermediate in Drug Discovery Programs
Utility as a Building Block in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov The success of this approach relies on the use of versatile building blocks that can be readily modified to generate a wide array of derivatives. N-BOC-(2-Methoxypyridin-4-yl)methanamine is an exemplary building block for such purposes due to its inherent structural features.
The tert-butoxycarbonyl (BOC) protecting group on the primary amine allows for controlled reactions, preventing unwanted side reactions and enabling the selective functionalization of the molecule. This BOC group can be easily removed under acidic conditions, revealing the primary amine for further derivatization. This "on-off" capability is a cornerstone of combinatorial synthesis, allowing for the stepwise construction of complex molecules on a solid support or in solution.
The pyridine (B92270) ring itself offers multiple points for diversification. The methoxy (B1213986) group at the 2-position and the aminomethyl group at the 4-position provide specific regiochemistry, guiding the synthesis towards a defined chemical space. The nitrogen atom within the pyridine ring can also influence the physicochemical properties of the final compounds, such as solubility and basicity, which are critical parameters for drug-likeness.
While specific library synthesis campaigns detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compound libraries aimed at different biological targets. The general principle involves the reaction of the deprotected amine with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a library of amides, sulfonamides, and other derivatives. This parallel synthesis approach can generate hundreds or thousands of compounds with minimal effort, significantly accelerating the hit identification phase of drug discovery. beilstein-journals.org
Table 1: Potential Library Generation from this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Carboxylic Acids / Acid Chlorides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes / Ketones | Secondary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Application in Lead Compound Identification and Optimization Pipelines
Once a "hit" compound with desired biological activity is identified from a screening campaign, the process of lead optimization begins. This phase involves the systematic modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The principles of structure-activity relationship (SAR) are central to this process, guiding the medicinal chemist in making targeted changes to the molecular structure. patsnap.com
The 2-methoxypyridine (B126380) moiety is a common feature in many biologically active compounds, and its presence in a lead series often warrants further exploration. The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, thereby affecting its binding to the target protein.
In a typical lead optimization pipeline, this compound could be utilized to explore the SAR of the aminomethyl side chain. A small, focused library of analogs could be synthesized by reacting the deprotected amine with a curated set of building blocks. These analogs would then be tested in biological assays to determine the effect of the modifications on activity.
Table 2: Hypothetical SAR Exploration of a Lead Compound Containing the (2-Methoxypyridin-4-yl)methylamine Scaffold
| Modification at the Amine | Rationale | Expected Outcome |
| Small alkyl groups (e.g., methyl, ethyl) | Explore steric tolerance in the binding pocket | Increased or decreased potency |
| Aromatic rings (e.g., phenyl, substituted phenyl) | Introduce potential pi-stacking or hydrophobic interactions | Enhanced binding affinity |
| Polar functional groups (e.g., hydroxyl, carboxyl) | Improve solubility and introduce new hydrogen bonding interactions | Improved pharmacokinetic profile |
| Basic amines (e.g., piperidine, morpholine) | Modulate pKa and introduce salt-bridge interactions | Altered solubility and target engagement |
This iterative process of design, synthesis, and testing allows for the refinement of the lead compound, ultimately leading to a candidate with an optimal balance of properties for further development.
Integration into Multi-Step Synthesis of Complex Pharmaceutical Scaffolds
Beyond its use in library synthesis and lead optimization, this compound serves as a crucial intermediate in the total synthesis of complex pharmaceutical scaffolds. Many modern drugs possess intricate three-dimensional structures that require a carefully planned synthetic route for their construction. The pre-functionalized nature of this compound makes it an attractive starting material or intermediate in such multi-step syntheses.
One notable example of its application is in the synthesis of substituted dihydroisoquinolinone compounds, a class of molecules with potential therapeutic applications. In a patented synthetic route, this compound is used as a key reactant. The synthesis involves the coupling of the deprotected (2-methoxypyridin-4-yl)methanamine (B136530) with a suitably functionalized carboxylic acid to form an amide bond. This amide then undergoes further transformations, including cyclization reactions, to construct the core dihydroisoquinolinone scaffold.
The strategic use of this compound in this synthesis highlights its role in introducing a specific substituted pyridine motif into the final molecule. The methoxypyridine unit can be critical for the biological activity of the target compound, and its early and efficient incorporation into the synthetic route is a key advantage.
The versatility of this intermediate allows for its integration into various synthetic strategies, including convergent syntheses where different fragments of a complex molecule are synthesized separately and then joined together. The ability to deprotect the amine under specific conditions without affecting other sensitive functional groups in the molecule is a significant advantage in these intricate synthetic pathways.
Structure Activity Relationship Sar Studies of N Boc 2 Methoxypyridin 4 Yl Methanamine Derivatives Pre Clinical Focus
Impact of Substituent Variations on Ligand-Target Interactions
The interaction between a ligand and its biological target is a nuanced interplay of steric, electronic, and hydrophobic factors. For derivatives of N-BOC-(2-Methoxypyridin-4-yl)methanamine, variations in substituents on the pyridine (B92270) ring and the nitrogen atom have been shown to significantly alter binding affinity and selectivity.
Role of the Methoxy (B1213986) Group on the Pyridine Ring
The positioning of the methoxy group on an aromatic ring can also dictate the potency of a compound. Studies on N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide have shown that the placement of the methoxy group at the ortho, meta, or para positions of the phenyl ring influences the compound's antiproliferative effects. mdpi.com Specifically, a methoxy group in the ortho position was suggested to increase the electron density on the aromatic system, potentially enhancing its biological activity. mdpi.com
Influence of N-Substitutions on Receptor Binding Affinity and Selectivity
Modifications to the nitrogen substituent of the aminomethyl group can have a profound impact on receptor binding and selectivity. In a study of melatonin (B1676174) analogs with a phenylalkyl amide core, replacing the methyl group of the amide with longer alkyl chains, such as ethyl and propyl, led to an increase in binding affinity. nih.gov However, a further increase to a butyl chain resulted in a decrease in affinity, highlighting an optimal length for this substituent. nih.gov
Similarly, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, the nature of the substituent at the 2-position of the pyridine C-region was critical for antagonistic potency against the TRPV1 receptor. nih.gov Fixing this position with either a 4-methylpiperidinyl or a piperidinyl group resulted in high antagonistic potency. nih.gov
The following table summarizes the impact of N-substitutions on the binding affinity of phenylalkyl amide analogs of melatonin. nih.gov
| Alkyl Chain Length (n) | Binding Affinity (nM) |
| 1 | Lower |
| 2 | Higher |
| 3 | Maximum |
| 4 | Lower |
Effects of Modifications at the Pyridine 4-Position on Biological Activity
The 4-position of the pyridine ring is a critical site for modification that can significantly alter the biological activity of its derivatives. In a study of TRPV1 antagonists, shifting the nitrogen atom to the 4-position of the pyridine ring led to a dramatic reduction in antagonistic activity. nih.gov This underscores the sensitivity of the ligand-receptor interaction to the electronic distribution within the pyridine ring. nih.gov
Conversely, in the development of inhibitors for the SLACK potassium channel, substitutions at the 4-position of a phenoxy ring attached to a pyrimidine (B1678525) core were well-tolerated and, in some cases, beneficial. mdpi.com For example, 4-cyano and 4-methylsulfone substituents demonstrated improved activity relative to the parent compound. mdpi.com
The development of methods for the selective functionalization of the C4 position of pyridines highlights the importance of this position in designing new bioactive molecules. researchgate.net
Correlation Between Structural Motifs and Enzyme Inhibition Potency
In the development of 12-lipoxygenase (12-LOX) inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov This work demonstrated that specific substitutions on this core structure could lead to nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov
Similarly, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov Structure-activity relationship studies revealed that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether chains. nih.gov
The table below presents data on the inhibitory activity of selected 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) derivatives against the choline transporter. nih.gov
| Compound | Amide Moiety | IC50 (µM) |
| Lead Compound | Various | >5 |
| ML352 (10m) | Benzylic Heteroaromatic | <0.1 |
Design Principles for Enhanced Efficacy and Functional Selectivity
The design of more effective and selective therapeutic agents based on the this compound scaffold relies on key principles derived from SAR studies.
One crucial principle is the strategic placement of electron-donating or electron-withdrawing groups to modulate the electronic properties of the pyridine ring and other aromatic systems within the molecule. The position of a methoxy group, for instance, can fine-tune the electron density and, consequently, the interaction with biological targets. mdpi.com
Another important design consideration is the optimization of the size and nature of substituents on nitrogen atoms. As seen with melatonin analogs and TRPV1 antagonists, there is often an optimal chain length or specific cyclic amine that maximizes binding affinity and potency. nih.govnih.gov
Furthermore, the exploration of different substitution patterns on aromatic rings is essential. For some targets, mono-substitution is preferred, while for others, specific di-substitution patterns can enhance activity. nih.gov The choice of substituents, such as halogens or sulfone groups, can also be used to improve potency and selectivity. mdpi.com
Finally, achieving a balance between potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties is a critical design principle. The identification of compounds with nanomolar potency and good ADME profiles, as was the case for 12-LOX inhibitors, is a key goal in medicinal chemistry. nih.gov
Pre Clinical Investigations of Biological Targets and Molecular Mechanisms
Modulation of G Protein-Coupled Receptors (GPCRs)
There is no available scientific literature or data from preclinical studies to suggest that N-BOC-(2-Methoxypyridin-4-yl)methanamine acts as a modulator of G Protein-Coupled Receptors.
Serotonin (B10506) Receptor Subtype Agonism and Functional Selectivity (e.g., 5-HT1A, 5-HT2C)
No research findings were identified that have investigated the agonistic properties or functional selectivity of this compound at the 5-HT1A, 5-HT2C, or any other serotonin receptor subtypes.
Receptor Binding Profiles and Signaling Pathway Biasing
There are no available receptor binding profiles or studies on signaling pathway biasing for this compound.
Enzymatic Inhibition Studies
No data from enzymatic inhibition studies for this compound have been reported in the public domain.
Cytochrome P450 Enzyme Inhibition (e.g., CYP2A6)
There is no evidence from preclinical investigations to indicate that this compound inhibits Cytochrome P450 enzymes, including the CYP2A6 isoform.
Viral Protease Inhibition (e.g., SARS-CoV-2 PLpro)
No studies have been published that evaluate the potential of this compound to inhibit viral proteases such as the SARS-CoV-2 papain-like protease (PLpro).
Kinase Inhibition (e.g., SIKs, if applicable to methoxypyridine derivatives generally)
While the broader class of methoxypyridine derivatives has been investigated for the inhibition of Salt-Inducible Kinases (SIKs) in the context of inflammatory diseases, there are no specific studies that link this compound to the inhibition of SIKs or any other kinases. Research in this area has focused on other methoxypyridine-containing chemical scaffolds.
Ligand-Transporter Interactions
Information regarding the interaction of this compound with any biological transporters, including monoamine transporters, is not available in the public domain. Structure-activity relationship (SAR) studies for structurally analogous compounds that might suggest potential interactions are also absent from the reviewed literature. Consequently, no data on binding affinities, inhibition constants (Kᵢ), or uptake inhibition potencies (IC₅₀) can be provided.
Elucidation of Molecular Mechanisms Through Target Engagement Studies
There are no publicly available target engagement studies for this compound. Research that would confirm direct binding to a specific biological target and quantify the functional consequences of this interaction has not been reported. Therefore, the molecular mechanisms of action for this compound remain uncharacterized.
Due to the absence of relevant data, no data tables can be generated for the preclinical investigations of this compound.
Computational Chemistry and in Silico Modeling in Research of N Boc 2 Methoxypyridin 4 Yl Methanamine Analogues
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding mode of N-BOC-(2-methoxypyridin-4-yl)methanamine analogues at the active site of a target receptor. By simulating the interaction between the ligand and the protein, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity.
For instance, in a hypothetical study targeting a specific kinase, molecular docking could be employed to predict how different substitutions on the pyridine (B92270) ring or modifications to the methanamine side chain of this compound analogues affect their binding orientation and affinity. The results of such a study could be tabulated to compare the docking scores and key interactions of various analogues.
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
|---|---|---|---|
| Analogue 1 | -8.5 | ASP145, LYS88 | 3 |
| Analogue 2 | -7.9 | ASP145, TYR82 | 2 |
| Analogue 3 | -9.2 | ASP145, LYS88, GLU121 | 4 |
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic representation of the ligand-protein complex. MD simulations track the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to identify any conformational changes that may occur upon ligand binding. This information is crucial for validating the docking results and for gaining a deeper understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. chemrevlett.com By developing a QSAR model for this compound analogues, researchers can predict the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
The development of a QSAR model typically involves the following steps:
Data Set Collection : A series of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation : A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analogue.
Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the molecular descriptors to the biological activity.
Model Validation : The predictive power of the QSAR model is rigorously evaluated using various statistical techniques. chemrevlett.com
Once a validated QSAR model is established, it can be used to predict the activity of new analogues and to identify the key structural features that are important for biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the pyridine ring leads to a corresponding increase in inhibitory activity.
| Analogue | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| Analogue A | 7.2 | 7.1 | 0.1 |
| Analogue B | 6.8 | 6.9 | -0.1 |
| Analogue C | 7.5 | 7.4 | 0.1 |
Virtual Screening Methodologies for Lead Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound research, virtual screening can be employed to identify novel analogues with desired biological activities. There are two main types of virtual screening: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
SBVS relies on the three-dimensional structure of the target protein. idrblab.org A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. idrblab.org This approach is particularly useful when the structure of the target protein is known.
LBVS, on the other hand, is used when the structure of the target protein is unknown. In this approach, a set of known active compounds is used to build a model that captures the essential structural features required for biological activity. This model is then used to search a library of compounds for molecules that share these features.
Advanced Computational Approaches for Rational Compound Design
In addition to the aforementioned techniques, a variety of advanced computational approaches can be employed for the rational design of this compound analogues. These methods include:
Pharmacophore Modeling : This technique involves identifying the three-dimensional arrangement of functional groups that are essential for biological activity. This "pharmacophore" can then be used to design new molecules that fit the model.
De Novo Design : This approach involves using computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a particular target.
Free Energy Perturbation (FEP) : FEP is a rigorous computational method that can be used to accurately predict the relative binding affinities of a series of analogues. This information can be invaluable for prioritizing which compounds to synthesize and test.
By leveraging these advanced computational approaches, researchers can accelerate the drug discovery process and increase the likelihood of identifying novel this compound analogues with improved therapeutic profiles.
Future Research Directions and Translational Perspectives
Development of Prodrug Strategies for N-BOC-(2-Methoxypyridin-4-yl)methanamine Derivatives
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug. acs.org For derivatives of this compound, which possess a primary or secondary amine upon deprotection of the BOC group, several prodrug strategies could be envisioned to enhance their therapeutic potential.
One key area of exploration is improving the bioavailability and targeted delivery of active compounds derived from this scaffold. researchgate.net Prodrugs can be designed to be more lipophilic, enhancing absorption, or more hydrophilic, to allow for intravenous administration. acs.org For instance, attaching a promoiety to the deprotected amine could modulate the molecule's solubility and permeability characteristics.
In the context of cancer therapy, prodrugs can be designed for selective activation within the tumor microenvironment. nih.govnih.gov This can be achieved by exploiting unique physiological conditions of tumors, such as hypoxia or the presence of specific enzymes. nih.gov Derivatives of the this compound scaffold could be conjugated with moieties that are cleaved by tumor-specific enzymes, thereby releasing the active cytotoxic agent directly at the site of action and minimizing systemic toxicity. nih.gov
Table 1: Potential Prodrug Strategies for Derivatives
| Strategy | Rationale | Potential Advantage |
| Ester/Amide Linkages | Attachment of a promoiety to the amine via a biodegradable linker. | Controlled release of the active drug. |
| Phosphate (B84403) Prodrugs | Introduction of a phosphate group to increase water solubility. | Suitability for intravenous formulations. acs.org |
| Enzyme-Targeted Prodrugs | Conjugation to a substrate for an enzyme overexpressed in target tissue. | Site-specific drug release and reduced off-target effects. nih.gov |
Exploration of Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. researchgate.netyoutube.com They are essential tools for target identification, validation, and elucidating the mechanisms of action of bioactive compounds. researchgate.net Analogues of this compound could be developed as chemical probes to investigate various biological pathways.
High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. nih.gov By systematically modifying the methoxypyridine core and the aminomethyl side chain, a library of analogues can be synthesized. These analogues can then be screened for their ability to interact with specific biological targets.
To function effectively as probes, these molecules can be tagged with reporter groups such as fluorophores or biotin. youtube.com This allows for the visualization and tracking of the molecule within cells or tissues, and facilitates the identification of its binding partners through techniques like affinity chromatography and mass spectrometry. The development of such probes from the this compound scaffold could provide valuable insights into complex biological processes and aid in the discovery of new drug targets. scispace.com
Investigation into Novel Therapeutic Areas for Derived Compounds
The 2-methoxypyridine (B126380) scaffold is present in a number of biologically active compounds, suggesting that derivatives of this compound could have therapeutic potential across a range of diseases. researchgate.net Future research should focus on exploring these possibilities through targeted screening and lead optimization programs.
One promising area is neurodegenerative diseases . For instance, methoxypyridine-derived compounds have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov The insertion of a methoxypyridine motif has been shown to improve activity in reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of the disease. nih.gov
Another potential therapeutic avenue is in oncology . The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer. nih.gov Sulfonamide methoxypyridine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors, indicating that the methoxypyridine core can be a valuable component in the design of anti-cancer agents. nih.gov
Furthermore, the anti-inflammatory properties of related quinoline (B57606) derivatives suggest that compounds derived from the this compound scaffold could be explored for their potential in treating inflammatory disorders . nih.gov
Advancements in Sustainable and Efficient Synthesis of the Scaffold and its Derivatives
The principles of green chemistry are increasingly important in pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Future research should focus on developing more sustainable and efficient methods for the synthesis of the this compound scaffold and its derivatives.
This includes the exploration of novel catalytic systems, the use of environmentally benign solvents, and the development of one-pot or multi-component reactions to reduce the number of synthetic steps. researchgate.netacs.org For example, microwave-assisted synthesis has been recognized as a green chemistry tool that can lead to excellent yields, pure products, and shorter reaction times. nih.govacs.org
The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key area of investigation. nih.gov Metal-organic frameworks (MOFs) are one class of heterogeneous catalysts that offer advantages such as high surface area and tunable porosity. nih.gov Additionally, solvent- and halide-free synthesis methods represent a significant step towards more atom-economical and environmentally friendly chemical processes. rsc.org The development of such green synthetic routes for the pyridine (B92270) scaffold will be crucial for the environmentally responsible production of any future therapeutic agents derived from it. nih.gov
Table 2: Green Chemistry Approaches for Synthesis
| Approach | Description | Potential Benefit |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Reduced reaction times and increased yields. nih.govacs.org |
| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily recoverable. | Catalyst recyclability and simplified product purification. nih.gov |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a product. | Increased efficiency and reduced waste. researchgate.net |
| Use of Green Solvents | Replacing traditional volatile organic solvents with more environmentally friendly alternatives. | Reduced environmental impact and improved safety. researchgate.net |
Potential for Multi-Target Drug Design and Polypharmacology Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Polypharmacology, the design or use of pharmaceutical agents that act on multiple targets, is gaining traction as a promising strategy for developing more effective therapies. nih.gov
The this compound scaffold can serve as a starting point for the design of multi-target ligands. By incorporating pharmacophoric features known to interact with different targets, it may be possible to create single molecules that modulate multiple nodes in a disease network. mdpi.commdpi.com This approach can lead to synergistic therapeutic effects and may be less prone to the development of drug resistance. acs.org
Knowledge-based approaches, which involve combining scaffolds from molecules with known activities against different targets, can be employed in the design of such multi-target drugs. nih.gov The methoxypyridine core of this compound could be combined with other pharmacophores to create hybrid molecules with a desired polypharmacological profile. Scaffold hopping, which involves modifying the core structure of a known active compound, is another strategy that could be used to develop novel multi-target agents from this versatile starting material. bohrium.com
Q & A
Q. What are the common synthetic routes for preparing N-BOC-(2-Methoxypyridin-4-yl)methanamine, and how does the Boc protection strategy influence reaction efficiency?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to (2-methoxypyridin-4-yl)methanamine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaOH or Et₃N). The Boc group shields the primary amine during subsequent reactions, preventing undesired side reactions such as nucleophilic attacks or oxidation. Key steps include:
- Amine Protection : Reacting the free amine with Boc₂O in THF or DCM at 0–25°C for 4–12 hours.
- Purification : Isolation via column chromatography (silica gel, hexane/EtOAc gradient) or crystallization.
The Boc group enhances solubility in organic solvents and stabilizes the compound during storage .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 6h | 85–92 | |
| Deprotection* | TFA/DCM (1:1), 2h | >95 | |
| *Deprotection is critical for downstream functionalization. |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features confirm its identity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals for the Boc group (δ 1.4 ppm, singlet, 9H) and pyridinyl protons (δ 6.5–8.5 ppm). Methoxy group appears as a singlet at δ 3.8–4.0 ppm.
- ¹³C NMR : Boc carbonyl at δ 155–160 ppm; methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 267.2 (C₁₂H₁₈N₂O₃) confirms molecular weight.
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly useful for confirming Boc group orientation .
Table 2 : Key Spectral Data (from )
| Technique | Characteristic Peaks |
|---|---|
| ¹H NMR | δ 1.4 (Boc), δ 3.9 (OCH₃), δ 6.8–8.2 (pyridine) |
| IR | 1680–1700 cm⁻¹ (C=O stretch) |
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing this compound, particularly regarding rotational isomers induced by the Boc group?
- Methodological Answer : Rotational isomerism around the carbamate bond (N–COO–) can split NMR signals. Strategies include:
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to coalesce split peaks.
- DFT Calculations : Model rotational barriers (e.g., using Gaussian or ORCA) to predict isomer populations.
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between Boc tert-butyl protons and pyridinyl protons to confirm dominant conformers .
Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions, and how do solvent effects modulate these pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Solvent effects (e.g., DMSO vs. DCM) are modeled using the Polarizable Continuum Model (PCM).
- Molecular Dynamics (MD) Simulations : Track Boc group flexibility in different solvents to predict steric hindrance.
Example workflow:
Optimize geometry at B3LYP/6-31G(d) level.
Compute solvation energies in explicit solvent boxes.
Compare activation energies for SN2 reactions at the methanamine site .
Q. How can researchers optimize Boc deprotection conditions to minimize byproduct formation while maintaining pyridinyl ring integrity?
- Methodological Answer :
- Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2h minimizes side reactions (e.g., demethylation of the methoxy group).
- Monitoring : Use LC-MS to detect early-stage byproducts (e.g., tert-butyl carbocation adducts).
- Alternative Deprotection : HCl/dioxane (4M, 25°C, 1h) for acid-sensitive derivatives.
Table 3 : Deprotection Efficiency Comparison
| Condition | Byproduct Yield (%) | Recovery (%) |
|---|---|---|
| TFA/DCM | <5 | 90 |
| HCl/Dioxane | 8–12 | 85 |
Q. What strategies are effective for studying the biological interactions of this compound derivatives with enzyme targets, such as kinases or GPCRs?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) of the compound.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds with the pyridinyl or methoxy groups.
Example: Derivatives lacking the Boc group show 3-fold higher affinity for kinase ATP-binding pockets due to reduced steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
